1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Description
Overview of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple yet versatile scaffold is a common feature in a multitude of approved drugs and experimental compounds. Its prevalence in medicinal chemistry can be attributed to several key factors. The piperazine moiety can significantly influence the physicochemical properties of a molecule, such as its solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). Furthermore, the two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate biological activity and fine-tune the pharmacokinetic profile. This adaptability makes the piperazine ring a valuable building block for creating libraries of compounds for screening and lead optimization in drug discovery programs.
Role of the Sulfonamide Moiety in Bioactive Compounds
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is another cornerstone of medicinal chemistry. Historically, sulfonamides were among the first classes of antimicrobial drugs to be widely used. Beyond their antibacterial properties, sulfonamides are found in a diverse array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes and receptors. This ability to form specific interactions is a key reason for its continued importance in the design of new bioactive molecules.
Contextualizing 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine within Heterocyclic Chemistry
This compound is a synthetic organic compound that integrates the piperazine and sulfonamide moieties. Its structure is further defined by the presence of a 5-chlorothiophene ring attached to the sulfonyl group. Thiophene (B33073) and its derivatives are themselves an important class of heterocyclic compounds with a wide range of applications in medicinal and materials chemistry. The presence of the chlorine atom on the thiophene ring can influence the electronic properties and reactivity of the molecule.
This compound is a clear example of how fundamental heterocyclic building blocks can be combined to create more complex molecules with potential for biological activity. Its chemical structure suggests its primary role as a chemical intermediate, a building block for the synthesis of more elaborate molecules where the sulfonylpiperazine core is a key structural element.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKLPYOXLAWRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85198879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Transformations of 1 5 Chlorothien 2 Yl Sulfonyl Piperazine and Its Analogs
General Synthetic Routes for 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
The most direct and common method for synthesizing this compound involves the reaction of a sulfonyl chloride with piperazine (B1678402). This is a standard procedure for the formation of sulfonamides, which are typically prepared through the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov
The synthesis of this compound is achieved through the nucleophilic substitution reaction between 5-chlorothiophene-2-sulfonyl chloride and piperazine. In this reaction, one of the nitrogen atoms of the piperazine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond.
To facilitate this reaction and neutralize the hydrochloric acid (HCl) byproduct, a base is typically required. Often, an excess of piperazine itself is used to serve this purpose. Alternatively, a non-nucleophilic tertiary amine, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), can be added to the reaction mixture. The reaction is generally carried out in a suitable aprotic solvent.
Table 1: Typical Reagents and Conditions for Synthesis
| Role | Reagent | Typical Solvents | Typical Conditions |
|---|---|---|---|
| Electrophile | 5-Chlorothiophene-2-sulfonyl chloride | Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol | Stirred at room temperature |
| Nucleophile | Piperazine |
The efficiency and purity of the sulfonamide formation can be influenced by several factors. While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles of sulfonamide synthesis apply. Key parameters for optimization include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.
For instance, in the synthesis of related bis-products from 4,5-dichloro-3H-1,2-dithiol-3-one and piperazine, reaction conditions were shown to selectively yield mono- or bis-substituted products. mdpi.com Using an excess of piperazine at room temperature favored the mono-substituted product, while using a base like triethylamine and refluxing the mixture led to the bis-substituted product. mdpi.com These findings suggest that careful control over stoichiometry and temperature is crucial for maximizing the yield of the desired mono-sulfonylated piperazine and minimizing the formation of the N,N'-bis-sulfonylated byproduct.
Table 2: Hypothetical Optimization Parameters
| Parameter | Variation | Potential Outcome on Yield/Purity |
|---|---|---|
| Stoichiometry | Using a large excess of piperazine | Increases yield of mono-substituted product; simplifies purification. |
| Using a 1:1 ratio with an external base | May require more careful control to avoid bis-substitution. | |
| Temperature | Room temperature | Generally sufficient; minimizes side reactions. |
| Elevated temperature (reflux) | May increase reaction rate but also risk of side products. mdpi.com | |
| Base | Triethylamine (TEA) | Effective at scavenging HCl. |
| Piperazine (excess) | Acts as both nucleophile and base. | |
| Solvent | Aprotic (e.g., DCM, THF) | Common for this type of reaction. |
Synthesis of Structurally Related Sulfonylpiperazine Derivatives
The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of diverse analog libraries for structure-activity relationship (SAR) studies. These modifications can be made at the piperazine ring, the chlorothiophene moiety, or the sulfonyl linker.
The piperazine ring contains a secondary amine (N-H) that is a prime site for further functionalization. This allows for the introduction of a wide variety of substituents to explore their impact on biological activity.
N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. N-arylation can be achieved through nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC.HCl) yields N-acyl derivatives. researchgate.net
C-H Functionalization: While substitution at the nitrogen atoms is common, recent advances have focused on the more challenging C-H functionalization of the piperazine ring's carbon atoms. mdpi.comresearchgate.net These methods, often employing photoredox or transition-metal catalysis, allow for the introduction of aryl, vinyl, or alkyl groups directly onto the carbon skeleton, providing access to novel chemical space. researchgate.net
Table 3: Examples of Piperazine Ring Functionalization Reactions
| Reaction Type | Reagents | Resulting Moiety |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base | N-Alkylpiperazine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine |
| N-Arylation (SNAr) | Activated Aryl Halide (e.g., 2,4-Dinitrofluorobenzene) | N-Arylpiperazine |
| N-Acylation | Acyl Chloride, Base | N-Acylpiperazine (Amide) |
The thiophene (B33073) ring is considered a privileged structure in medicinal chemistry, and its modification is a key strategy in drug design. nih.govrsc.org The 5-chlorothiophene moiety in the parent compound offers several avenues for derivatization.
Substitution of the Chlorine Atom: The chlorine atom can be replaced via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, or Sonogashira couplings can be used to introduce new aryl, vinyl, or alkynyl groups at the 5-position of the thiophene ring.
Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation at the vacant C3 or C4 positions, although the directing effects of the existing sulfonyl and chloro substituents must be considered.
Metabolism-Guided Modification: In some cases, thiophene rings can be metabolized to reactive thiophene epoxides or thiophene S-oxides. acs.org Structural modifications, such as adding substituents that block sites of metabolic oxidation or that provide alternative, less toxic metabolic pathways, can be a strategy to mitigate potential toxicity. acs.org
The sulfonamide linkage is generally very stable, but it can be chemically transformed. A notable strategy involves the activation of the sulfonamide N-H bond to convert it back into a more reactive electrophile.
One such method involves using a pyrylium (B1242799) salt to activate the sulfonamide, enabling its conversion into a sulfonyl chloride. researchgate.net This newly formed sulfonyl chloride can then react with a wide variety of different nucleophiles (e.g., other amines, alcohols, or carbon nucleophiles) to generate a diverse set of new sulfonamide, sulfonate ester, or sulfone analogs. This late-stage derivatization approach is valuable for quickly building a library of compounds from a common intermediate. Another modern technique is Sulfur Fluoride Exchange (SuFEx) chemistry, which can be used to couple sulfonyl fluorides with various nucleophiles under mild conditions. rsc.org
Novel Synthetic Strategies and Methodological Advances for Sulfonylpiperazines
The synthesis of sulfonylpiperazines, a core moiety in many pharmacologically active compounds, is undergoing significant evolution. Researchers are moving beyond traditional two-component condensation reactions to explore more sophisticated and efficient strategies. These novel approaches aim to provide rapid access to structurally diverse analogs, enabling extensive structure-activity relationship (SAR) studies and the development of new chemical entities. nih.govbenthamdirect.com The key areas of innovation include the direct functionalization of C-H bonds, the use of complexity-building multi-component reactions, and the overarching application of green chemistry principles to minimize environmental impact.
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the modification of molecular scaffolds without the need for pre-functionalized starting materials. researchgate.net This approach is particularly attractive for derivatizing the piperazine core or its associated aryl groups in sulfonylpiperazine compounds. Transition-metal-catalyzed and photoredox-catalyzed reactions are at the forefront of this field. youtube.comwiley.com
Transition-metal catalysis, particularly with palladium, has been successfully used for the C-H arylation and alkylation of molecules containing sulfonamide groups. nih.gov In some cases, the sulfonamide moiety itself can act as a directing group, guiding the catalyst to a specific C-H bond and ensuring high regioselectivity. nih.gov For instance, palladium(II)-catalyzed meta-C-H arylation of benzylsulfonamides has been achieved using specialized ligands, demonstrating the potential to modify the aromatic rings of aryl sulfonylpiperazines selectively. nih.gov
Visible-light photoredox catalysis represents another modern approach, offering mild and often more environmentally friendly conditions. rsc.org This technique can be used for the C-H arylation of various N-heterocycles. rsc.orgrsc.org Dual-catalytic systems, combining a photoredox catalyst with a copper catalyst, have proven effective for the C–H arylation of diverse azole derivatives, a strategy that could potentially be adapted for the thiophene ring in compounds like this compound. rsc.org These methods provide a pathway to introduce molecular diversity at positions that are difficult to access through traditional synthetic routes.
| Methodology | Catalyst/System | Reaction Type | Potential Application for Sulfonylpiperazines |
| Directed C-H Functionalization | Palladium(II) with specific ligands (e.g., isoquinoline) | meta-C-H Arylation/Alkylation | Selective functionalization of an aryl ring attached to the sulfonyl group. nih.gov |
| Photoredox/Metal Dual Catalysis | Organic Dye (e.g., PTH) + Copper(I) salt | C-H Arylation | Functionalization of the heteroaromatic (thienyl) ring. rsc.org |
| LED-Induced Photoredox Catalysis | Ruthenium or Iridium complexes | C-H Arylation | Arylation of aromatic or heteroaromatic rings under mild, green conditions. rsc.org |
Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for assembling complex, drug-like molecules.
The Ugi four-component reaction (U-4CR) brings together an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov This reaction is highly versatile and has been adapted for the synthesis of diverse heterocyclic structures, including piperazinones. nih.govresearchgate.net A highly relevant innovation is the development of a one-pot, five-component strategy that combines N-sulfonylation with an Ugi reaction. rsc.org In this approach, a sulfonyl chloride, an amino acid (like glycine), an amine, an aldehyde, and an isocyanide react in tandem to generate a pseudopeptide structure bearing a sulfonamide group. This strategy demonstrates how a sulfonylpiperazine-like core can be constructed with significant molecular diversity in a single, efficient operation. rsc.org
The Passerini three-component reaction (P-3CR) involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While less common than the Ugi reaction for generating nitrogen-rich heterocycles, its principles can be applied in multi-step sequences or adapted to create ester-containing scaffolds that can be further modified. nih.govrsc.org The versatility of these MCRs allows for the creation of large libraries of sulfonylpiperazine analogs by simply varying the input components.
| Reaction | Components | Product Type | Relevance to Sulfonylpiperazine Synthesis |
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Can be used to build the piperazine ring or append complex side chains. Tandem sulfonylation/Ugi reactions directly incorporate the sulfonamide moiety. nih.govrsc.org |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Creates α-acyloxy amides which can serve as versatile intermediates for further elaboration into sulfonylpiperazine analogs. wikipedia.orgorganic-chemistry.org |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into pharmaceutical synthesis is crucial for reducing environmental impact and improving process safety and efficiency. nih.gov These principles are being actively applied to the synthesis of sulfonylpiperazines and their intermediates through various innovative strategies.
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste, reduces costs, and can sometimes lead to shorter reaction times and higher yields. researchgate.netrsc.org The classical synthesis of sulfonylpiperazines, involving the reaction of a sulfonyl chloride with piperazine, is a candidate for solvent-free conditions, potentially using grinding (mechanochemistry) or neat reactants at elevated temperatures. researchgate.net
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. nih.gov Biocatalysis can be employed for the synthesis of key precursors, such as enantiomerically pure piperazine derivatives. biosynth.com For example, enzymes like aminopeptidases have been used for the chiral resolution of racemic piperazine-2-carboxamide, providing access to valuable chiral building blocks for synthesizing advanced sulfonylpiperazine analogs. biosynth.com This approach avoids the use of harsh chemical resolving agents or complex asymmetric syntheses. mdpi.commdpi.com
Alternative Energy Sources: The use of microwaves and ultrasound can accelerate reaction rates, leading to higher energy efficiency and often cleaner reactions with fewer byproducts. nih.gov Furthermore, photoredox catalysis, as mentioned previously, utilizes visible light as a renewable energy source to drive chemical transformations under gentle conditions, aligning well with green chemistry goals. rsc.org
| Green Principle | Method | Application in Sulfonylpiperazine Synthesis | Benefit |
| Waste Prevention | Solvent-Free Synthesis / Mechanochemistry | Reaction of 5-chlorothiophene-2-sulfonyl chloride with piperazine without solvent. researchgate.netresearchgate.net | Eliminates solvent waste, simplifies purification, reduces energy consumption. |
| Catalysis | Biocatalysis (e.g., using enzymes) | Enantioselective synthesis or resolution of piperazine precursors. biosynth.commdpi.com | High stereoselectivity, mild aqueous conditions, biodegradable catalyst. |
| Energy Efficiency | Photoredox Catalysis | C-H functionalization of the sulfonylpiperazine scaffold using visible light. rsc.org | Use of a renewable energy source, mild reaction conditions, reduced heating. |
Impact of Substituent Modifications on Biological Activity
SAR studies on aryl-piperazine derivatives consistently demonstrate that modifications to the aryl group, the piperazine ring, and the substituents on the second piperazine nitrogen profoundly influence biological activity. nih.govresearchgate.net
Modifications on the Aryl Sulfonyl Moiety:
The nature and position of substituents on the aromatic or heteroaromatic ring attached to the sulfonyl group are critical determinants of activity. For the this compound scaffold, the 5-chlorothien-2-yl group plays a significant role.
Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as the chloro-substituent on the thiophene ring, can enhance biological activity. nih.gov Studies on related sulfonamide derivatives have shown that electron-withdrawing substituents can lead to higher inhibitory activity. nih.gov For instance, in a series of benzenesulfonamide (B165840) derivatives, the introduction of a trifluoromethyl (CF3) group on the aryl ring resulted in strong cytotoxicity against cancer cell lines. mdpi.com
Aromatic System: The type of aryl ring itself is important. Replacing a phenyl ring with a more complex system like a naphthyl group has been shown to significantly contribute to anticancer activity in related sulfonamides. mdpi.com The thiophene ring in this compound is a bioisostere of a phenyl ring and its specific electronic and steric properties are key to its interaction with biological targets.
Modifications on the Piperazine Ring:
The piperazine ring acts as a central linker or scaffold. Its structural integrity is often essential for maintaining the correct orientation of the other functional groups.
Ring Rigidity: The rigidity of the piperazine ring is considered crucial for activity. In studies on inhibitors of Mycobacterium tuberculosis, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a complete loss of whole-cell activity, even while retaining some enzymatic inhibition. nih.gov This highlights the importance of the piperazine scaffold in pre-organizing the molecule into a bioactive conformation.
Substituents on Piperazine Carbon Atoms: Introducing substituents on the carbon atoms of the piperazine ring can add complexity and chirality, which can be leveraged for specific receptor interactions. mdpi.com
Modifications on the N4-Nitrogen of Piperazine:
Substituents on the second nitrogen (N4) of the piperazine ring have a significant and varied impact on biological activity. This position is a common point of diversification in drug discovery.
Essentiality of a Free Amino Group: For some targets, a free N-H group at the N4 position is essential for activity. In studies of piperazine fragments with antimalarial properties, it was noted that protection of this secondary amine led to a loss of activity, suggesting the free amino group is a key pharmacophoric feature for the presumed protein target. researchgate.net
The following table summarizes the general impact of substituent modifications on the biological activity of aryl sulfonylpiperazine scaffolds.
| Molecular Scaffold | Modification Site | Type of Modification | General Impact on Biological Activity | Reference(s) |
| Aryl Sulfonylpiperazine | Aryl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | Often enhances potency and inhibitory activity. | nih.govnih.govmdpi.com |
| Aryl Ring | Variation of the aromatic system (e.g., phenyl vs. naphthyl) | Can significantly alter activity and selectivity. | mdpi.com | |
| Piperazine Ring | Replacement with a flexible linker (e.g., ethylenediamine) | Typically leads to a significant loss of activity. | nih.gov | |
| N4-Nitrogen | Addition of various substituents (alkyl, aryl, acyl) | Profoundly influences target specificity and potency. | nih.govnih.gov | |
| N4-Nitrogen | Protection of the secondary amine (-NH) | Can abolish activity if a free amine is required for interaction. | researchgate.net |
Conformational Analysis and Bioactive Conformations
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, understanding the accessible conformations and identifying the specific "bioactive conformation"—the shape the molecule adopts when it binds to its target—is a key aspect of drug design. ub.educopernicus.org
The piperazine ring typically adopts a stable chair conformation. biointerfaceresearch.com Substituents on the ring can exist in either an axial or equatorial position. For 2-substituted piperazines, studies have shown a preference for the axial conformation, which can be further stabilized by factors like intramolecular hydrogen bonding. nih.gov This preference can place other key functional groups in a specific spatial orientation that mimics the binding mode of other known ligands. nih.gov
The flexibility of piperazine derivatives is considered an important factor in their inhibitory activity. nih.gov While the molecule exists as an ensemble of different conformations in solution, binding to a receptor requires it to adopt a specific, often higher-energy, conformation. ub.edu The energy penalty required to adopt this bioactive conformation can influence binding affinity. Computational methods such as molecular docking and molecular dynamics are often combined with experimental techniques like NMR to analyze the conformational landscape and predict the binding mode of piperazine derivatives. copernicus.orgnih.gov For many drug-like molecules, the bioactive conformation is readily accessible and is often within a small energy range of the most stable conformation in solution. ub.edu
Pharmacophoric Features of the Piperazine Moiety in Ligand Binding
A pharmacophore is a set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The piperazine moiety is considered a "privileged structure" in medicinal chemistry because it embodies several key pharmacophoric features. nih.govbiointerfaceresearch.com
Basic Nitrogen Center: The piperazine ring contains two nitrogen atoms. The N4 nitrogen, if unsubstituted or substituted with an alkyl group, is typically basic. At physiological pH, this nitrogen can be protonated, forming a positive ion. This charged center is a critical pharmacophoric element that can engage in strong ionic interactions or hydrogen bonds with acidic residues, such as aspartic acid or glutamic acid, in a receptor's binding pocket. nih.gov The essential role of this positively charged nitrogen has been demonstrated in studies of sigma receptor ligands, where its interaction with the residue Glu172 is crucial for binding. nih.gov
Hydrogen Bond Acceptor/Donor: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. If the N4 nitrogen is unsubstituted (a secondary amine), it can also serve as a hydrogen bond donor. nih.gov These interactions are fundamental for anchoring a ligand within a binding site and contributing to its affinity.
Rigid Scaffold: The piperazine ring serves as a structurally rigid and reliable scaffold. nih.gov It provides a stable framework that holds and orients the substituent groups—in this case, the (5-Chlorothien-2-yl)sulfonyl group and any substituent on the N4 nitrogen—in a well-defined spatial arrangement. This pre-organization reduces the entropic penalty upon binding and ensures that the pharmacophoric groups are correctly positioned to interact with their counterparts on the target protein. copernicus.org
In the context of this compound and related molecules, a general pharmacophore model often includes a basic amine center (the piperazine nitrogen) and one or more hydrophobic/aromatic regions (the chlorothienyl group and other potential substituents). nih.govacs.org For instance, pharmacophore models for 5-HT7 receptor ligands, a class that includes many arylpiperazine and sulfonamide compounds, feature a positive ionizable group, a hydrogen bond acceptor, and an aromatic ring as key elements. nih.gov
Molecular Target Identification and Characterization
While numerous studies investigate the enzyme inhibition and receptor binding of various piperazine sulfonamide derivatives, none specifically report on compounds with the 5-chlorothien-2-yl moiety.
Receptor Binding Affinities
The piperazine scaffold is a well-known pharmacophore in neuropharmacology, with many derivatives showing affinity for various neurotransmitter receptors. Arylpiperazines, for example, are recognized as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.comgoogle.comnih.gov Chiral piperazine derivatives have also been synthesized and tested for their affinity to sigma receptors. nih.gov Furthermore, certain piperazine-containing compounds have been developed as potent inhibitors of protein tyrosine kinases like KIT and platelet-derived growth factor receptor alpha (PDGFRA). nih.gov Despite this broad research, specific binding affinity data for this compound derivatives for any of the listed receptors (5-HT, Histamine H3/H4, Sigma, Dopamine, KIT, PDGFRA) were not found.
In Vitro Biological Efficacy Investigations
The in vitro biological effects of piperazine derivatives are widely documented, spanning antimicrobial and anticancer activities. However, studies specific to the this compound core are absent from the reviewed literature.
Antimicrobial Activity Studies
The piperazine nucleus is a component of many compounds developed for their antimicrobial properties. apjhs.com Various N-alkyl and N-aryl piperazine derivatives have demonstrated activity against both bacterial and fungal strains. researchgate.netnih.gov For example, some synthesized piperazine derivatives have shown inhibitory effects against Staphylococcus aureus and Escherichia coli. researchgate.net Other research has explored piperazine-containing molecules as inhibitors of Mycobacterium tuberculosis. nih.govresearchgate.net Despite the extensive investigation into the antimicrobial potential of the broader piperazine class, no studies were identified that specifically evaluated the antibacterial or antifungal activity of this compound derivatives.
Anticancer Activity Studies
Numerous piperazine derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov For instance, 1,8-naphthalimide-piperazine-aminobenzothiazole compounds have been identified as inhibitors of colon and lung cancers. nih.gov Hybrids of bergenin (B1666849) linked to piperazine have also shown cytotoxic activity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction. nih.gov Additionally, other complex sulfonamide derivatives have demonstrated cytotoxic activity against human cancer cell lines like HCT-116, HeLa, and MCF-7. mdpi.com However, the anticancer potential of the specific this compound scaffold has not been reported in the available literature.
Other Pharmacological Effects
The versatility of the piperazine ring has led to its incorporation into molecules with a wide range of other pharmacological activities, including anti-inflammatory and antidiabetic effects. nih.govresearchgate.net For example, certain methylpyrimidine sulfonyl piperazine derivatives have been studied for anti-inflammatory and anthelmintic activities. apjhs.com Phthalazine derivatives, some incorporating piperazine, have also been investigated for various therapeutic applications. researchgate.netosf.io No specific reports on the antinociceptive, antidiabetic, anti-inflammatory, anthelmintic, anticonvulsant, or antihypertensive activities of this compound derivatives were found.
In Vivo Preclinical Studies in Animal Models
The in vivo evaluation of derivatives of this compound is a critical step in determining their therapeutic potential. Following promising in vitro results, these compounds are advanced into preclinical animal models to assess their efficacy, pharmacokinetic profiles, and pharmacodynamic effects in a complex biological system. These studies are essential for establishing a preliminary understanding of a compound's behavior and potential as a drug candidate.
Derivatives built upon the this compound scaffold have been investigated for their potential as atypical antipsychotics. The efficacy of these compounds is often tested in established rodent models that mimic certain aspects of psychosis. These models are designed to evaluate the ability of a compound to modulate dopamine and serotonin pathways, which are key targets in antipsychotic therapy. nih.gov
One notable multi-target heterocyclic piperazine derivative, designated as compound 3w , has demonstrated significant antipsychotic-like activity in several key behavioral assays. nih.govresearchgate.net In models of dopamine hyperactivity, such as the apomorphine-induced climbing test in mice, compound 3w showed a significant, dose-dependent reduction in climbing behavior. nih.gov This suggests an antagonistic effect at dopamine D2 receptors, a primary mechanism of action for antipsychotic drugs. nih.gov
Furthermore, in the MK-801-induced hyperactivity model, which simulates psychosis symptoms related to NMDA receptor hypofunction, compound 3w effectively attenuated the hyperlocomotor activity in rats. nih.govresearchgate.net The compound's efficacy in this model points to a broader pharmacological profile that may address different facets of schizophrenia. nih.gov Additionally, its activity in the conditioned avoidance response (CAR) test indicates a potential for therapeutic efficacy without inducing the catalepsy often associated with older, typical antipsychotics. nih.gov This favorable profile suggests that such derivatives can achieve a therapeutic effect with a reduced risk of extrapyramidal side effects. nih.govresearchgate.net
| Compound | Animal Model | Species | Key Finding | Therapeutic Implication |
|---|---|---|---|---|
| Compound 3w | Apomorphine-Induced Climbing | Mouse | Significantly reversed climbing behavior | Indicates dopamine D2 receptor antagonism |
| Compound 3w | MK-801-Induced Hyperactivity | Rat | Significantly attenuated hyperlocomotion | Suggests efficacy against positive symptoms |
| Compound 3w | Conditioned Avoidance Response (CAR) | Rat | Inhibited avoidance behavior with a high threshold for catalepsy | Predicts antipsychotic potential with low extrapyramidal side effects |
| Compound 3w | Novel Object Recognition (NOR) | Rat | Demonstrated memory enhancement | Suggests pro-cognitive properties |
The pharmacokinetic (PK) and pharmacodynamic (PD) characterization of this compound derivatives is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties, and how these relate to their pharmacological effects. Preclinical studies, typically conducted in species such as rats, provide crucial data on a compound's viability for further development.
Pharmacodynamic studies aim to establish a relationship between drug concentration and its biological effect. For antipsychotic piperazine derivatives, this often involves measuring the occupancy of target receptors, such as dopamine D2 and serotonin 5-HT1A or 5-HT2A, in the brain at various time points after administration. dovepress.com The level and duration of receptor occupancy can be correlated with the behavioral effects observed in efficacy models. dovepress.com Establishing a clear PK/PD relationship is essential for predicting a therapeutic window and informing potential dosing regimens for future clinical trials. dovepress.com
| Parameter | Description | Typical Finding in Rats (Oral Administration) |
|---|---|---|
| Tmax | Time to reach maximum plasma concentration | 1 - 4 hours |
| Cmax | Maximum plasma concentration | Dose-dependent |
| AUC | Area under the curve (total drug exposure) | Dose-dependent |
| t1/2 | Elimination half-life | Variable, depends on metabolic stability |
| BBB Penetration | Ability to cross the blood-brain barrier | Generally good for CNS-active compounds |
Biological Activities and Mechanism of Action of 1 5 Chlorothien 2 Yl Sulfonyl Piperazine
Based on a comprehensive review of the scientific literature, there are no specific studies detailing the biological activities or the mechanism of action of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine itself. Its commercial availability from numerous chemical suppliers suggests that its primary use is as a synthetic intermediate in the preparation of more complex molecules for various research and development purposes.
While the sulfonamide class of compounds is known to exhibit a wide range of biological effects, including antibacterial, anti-inflammatory, and anticancer activities, these are general properties of the class and have not been specifically reported for this compound. Any potential biological activity of this specific compound would need to be determined through dedicated screening and pharmacological studies.
Structure Activity Relationship Sar Studies
Consistent with the lack of data on its biological activity, there are no published structure-activity relationship (SAR) studies for 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine. SAR studies require a series of related compounds with varying structural modifications and corresponding biological activity data to identify the chemical features responsible for their effects. As the biological activity of the parent compound has not been reported, no such studies have been undertaken. The development of any SAR would be contingent on the future discovery of a specific biological target or activity for this compound and its analogs.
Computational Chemistry and Molecular Modeling Applications for Sulfonylpiperazines
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For sulfonylpiperazine derivatives, this method is instrumental in understanding their interactions with biological targets such as enzymes and receptors.
Detailed research findings from docking studies on analogous piperazine-containing compounds reveal key interaction patterns. For instance, studies on arylpiperazine derivatives targeting the androgen receptor for prostate cancer treatment identified crucial hydrogen bonds, electrostatic interactions, and hydrophobic interactions that contribute to binding affinity. nih.gov In one such study, the most potent compounds exhibited binding affinities of -7.5 and -7.1 kcal/mol. nih.gov Similarly, docking of novel phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents showed that these molecules could bind to the DNA-Topo II complex, with hydrogen bonds to specific amino acid residues being critical for this interaction. mdpi.com
In the context of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine, docking simulations would be employed to predict its binding mode within a target active site. The sulfonyl group is a potent hydrogen bond acceptor, while the chlorothiophene and piperazine (B1678402) rings can engage in various hydrophobic and van der Waals interactions. For example, in silico docking of piperazine-citral sulfonyl derivatives against the MRSA protein 3SRW demonstrated that the sulfonyl moiety plays a significant role in establishing a strong binding affinity. nih.gov These studies provide a roadmap for designing more potent compounds by modifying the sulfonylpiperazine scaffold to optimize these interactions. nih.gov
Table 1: Examples of Molecular Docking Binding Affinities for Piperazine Derivatives
| Compound Class | Target | Binding Affinity (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Arylpiperazine Derivatives nih.gov | Androgen Receptor | -7.1 to -7.5 | Hydrogen, electrostatic, hydrophobic |
| Piperazine-substituted Naphthoquinones nih.gov | PARP-1 | -7.17 to -7.41 | Interaction with critical amino acids |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-receptor complex over time. While specific MD simulation data for this compound is not extensively published, studies on related piperazine derivatives highlight the utility of this technique.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These studies provide fundamental insights into the structure, stability, and reactivity of sulfonylpiperazine derivatives.
For aryl sulfonyl piperazine derivatives, DFT calculations using the B3LYP/6-31G(d,p) basis set have been used to determine their optimized molecular structure and electronic features. researchgate.net Such studies analyze the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. researchgate.netbohrium.com
Molecular Electrostatic Potential (MEP) analysis, another DFT-based method, identifies the electron-rich and electron-deficient regions of a molecule. researchgate.netbohrium.com For aryl sulfonyl piperazines, MEP analysis has shown that negative electrostatic potentials are localized on the sulfonyl group, indicating these are likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.net Conversely, positive potentials are often found on hydrogen atoms. researchgate.net These calculations are vital for understanding how a molecule like this compound will interact with its biological target on an electronic level. researchgate.net
Table 2: Insights from DFT Studies on Aryl Sulfonyl Piperazines researchgate.net
| Calculation/Analysis | Findings |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energy Gap | Measures electronic transitions and indicates molecular reactivity and stability. |
| Mulliken's Net Charges | Shows charge distribution and delocalization across the molecule. |
| Molecular Electrostatic Potential (MEP) | Identifies positive (electrophilic) and negative (nucleophilic) centers, predicting interaction sites. |
| Natural Bond Orbital (NBO) | Analyzes hyper-conjugative interactions and charge delocalization. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of newly designed molecules.
For various classes of piperazine derivatives, QSAR models have been successfully developed. In a study on arylpiperazine derivatives with anti-proliferative activity, a robust QSAR model was built with a high correlation coefficient (R² = 0.8483). nih.gov This model revealed that the compound's activity was strongly dependent on specific molecular descriptors, including MATS7c, MATS3e, maxwHBa, and WPSA-3. nih.gov Another QSAR study on aryl alkanol piperazines with antidepressant activities developed statistically significant models (r² > 0.924) that identified descriptors influencing serotonin (B10506) and noradrenaline reuptake inhibition. nih.gov
These models are crucial for guiding the synthesis of new sulfonylpiperazines. By calculating the relevant descriptors for a proposed structure like a derivative of this compound, its potential biological activity can be estimated before it is synthesized, allowing for prioritization of the most promising candidates. nih.govmdpi.com
In Silico Screening and Lead Optimization
In silico screening, also known as virtual screening, involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. This process heavily relies on the techniques described above, such as molecular docking and QSAR.
The process often begins with docking a large database of compounds against a target protein. The top-scoring hits are then subjected to more rigorous analysis, including MD simulations and DFT calculations, to refine the selection. The insights gained from these computational studies are then used in lead optimization, where the chemical structure of a promising compound (a "hit" or "lead") is systematically modified to improve its activity, selectivity, and pharmacokinetic properties. nih.govnih.gov
For sulfonylpiperazines, in silico screening could identify novel derivatives with high predicted affinity for a specific target. mdpi.com Subsequent lead optimization, guided by QSAR models and docking results, would involve modifying the substituents on the piperazine or thiophene (B33073) rings of this compound to enhance binding and biological activity. nih.govnih.gov This iterative cycle of computational prediction and chemical synthesis is a cornerstone of modern rational drug design.
Analytical Techniques in Research and Characterization of Sulfonylpiperazines
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related piperazine (B1678402) derivative, the protons of the piperazine ring typically appear as multiplets in the range of δ 2.5–3.5 ppm. For the 5-chlorothien-2-yl moiety, characteristic signals for the thiophene (B33073) ring protons would be expected in the aromatic region of the spectrum. Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton, with distinct signals anticipated for the piperazine and chlorothiophene carbons.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine, the IR spectrum would be expected to show strong absorption bands corresponding to the sulfonyl group (S=O stretching), typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the piperazine and thiophene rings, as well as C-S and C-Cl stretching frequencies.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound, with a molecular formula of C₈H₁₁ClN₂O₂S₂, the expected monoisotopic mass is approximately 266.00 g/mol . Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 267.0. Analysis of the fragmentation pattern can further confirm the presence of the 5-chlorothien-2-sulfonyl and piperazine fragments. The fragmentation of piperazine analogues often involves the cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the sulfonyl group.
Table 1: Predicted and Observed Spectroscopic Data for Sulfonylpiperazine Derivatives
| Analytical Technique | Predicted Data for this compound | General Observed Data for Related Piperazine Derivatives |
|---|---|---|
| ¹H NMR | Signals for piperazine protons (~2.5-3.5 ppm) and thiophene protons. | Piperazine ring protons typically appear as multiplets between δ 2.5 and 3.5 ppm. |
| ¹³C NMR | Distinct signals for the carbons of the piperazine and chlorothiophene rings. | Aliphatic carbons of the piperazine ring show signals in the range of 40-55 ppm. mdpi.com |
| IR Spectroscopy | Strong S=O stretching bands (~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹). | Characteristic bands for C-H, C=O, and C-Cl bonds are used for structural confirmation. mdpi.com |
| Mass Spectrometry | [M+H]⁺ at m/z ~267.0. | Fragmentation often involves cleavage of the piperazine ring and its substituents. mdpi.com |
Biochemical Assays for Target Interaction Studies
To understand the potential biological effects of this compound, biochemical assays are employed to investigate its interactions with specific proteins, such as enzymes and receptors. These assays can quantify the binding affinity and functional effect of the compound on its molecular targets.
Receptor Binding Assays are used to measure the affinity of a compound for a specific receptor. Piperazine derivatives are known to interact with various receptors in the central nervous system, including serotonin (B10506) (5-HT) and sigma (σ) receptors. nih.gov A radioligand binding assay, for instance, would involve competing the compound against a known radiolabeled ligand for binding to the target receptor. The affinity is typically reported as an inhibition constant (Ki), which represents the concentration of the compound that occupies 50% of the receptors. Although no specific binding data for this compound has been published, the general class of arylpiperazines has been extensively studied for its receptor binding properties.
Table 2: Illustrative Biochemical Assay Data for Related Piperazine Compounds
| Assay Type | Target | Compound Class | Reported Activity Range |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase | Sulfonamide Derivatives | IC₅₀ values can range from nanomolar to micromolar concentrations. |
| Receptor Binding | 5-HT₁ₐ Receptor | Arylpiperazines | Ki values can be in the low nanomolar range, indicating high affinity. nih.gov |
| Receptor Binding | Sigma (σ) Receptors | Piperazine Derivatives | Ki values vary widely depending on the specific structure and receptor subtype. |
Future Research Directions and Translational Potential
Exploration of Novel Derivatives and Analogs with Enhanced Biological Profiles
The development of novel derivatives from the 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine core is a primary avenue for future research. The goal is to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to guiding these modifications. researchgate.netnih.govnih.gov The piperazine (B1678402) ring is a particularly attractive scaffold for creating derivatives due to its frequent presence in clinical drugs and its role in targeting multiple biological activities. nih.gov
Key strategies for derivatization include:
Substitution on the Piperazine Ring: The unsubstituted nitrogen of the piperazine ring is a prime site for modification. Introducing various alkyl, aryl, or heterocyclic groups can significantly alter the compound's biological activity. For instance, the addition of a benzhydryl group to the piperazine scaffold has been explored in the development of antitubercular agents. nih.gov The nature of the substituent can influence receptor binding, cell permeability, and metabolic stability.
Modification of the Thiophene (B33073) Ring: The 5-chloro substituent on the thiophene ring is a critical feature. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, potentially enhancing interactions with biological targets. researchgate.net
Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties while retaining biological activity. For example, the sulfonamide linker could be replaced with other groups to explore different binding modes or improve oral bioavailability.
The primary objectives for creating these new analogs are:
Improved Potency: To achieve the desired therapeutic effect at lower concentrations.
Enhanced Selectivity: To minimize off-target effects by designing compounds that interact specifically with the intended biological target.
Optimized Pharmacokinetics: To improve absorption, distribution, metabolism, and excretion (ADME) profiles, addressing issues like the high clearance observed in some sulfonylpiperazine compounds. plos.org
Table 1: Strategies for Generating Novel Derivatives of this compound
| Modification Site | Proposed Substituents/Modifications | Rationale and Desired Outcome |
|---|---|---|
| Piperazine N-4 Position | Alkyl chains, Benzhydryl groups, Aromatic/Heterocyclic rings. nih.gov | Enhance lipophilicity, introduce new binding interactions, modulate selectivity. nih.govnih.gov |
| Thiophene Ring | Replacement of Chlorine with -F, -Br, -CF3, -OCH3. | Alter electronic properties, improve target binding affinity and potency. nih.gov |
| Sulfonyl Group | Bioisosteric replacement (e.g., amide, ketone). | Modify chemical stability, hydrogen bonding capacity, and pharmacokinetic properties. |
| Core Scaffold | Hybridization with other pharmacophores (e.g., quinoline, thiazole). malariaworld.orgmdpi.com | Create hybrid molecules with dual-action mechanisms or novel target engagement. |
Investigation of New Biological Targets and Signaling Pathways
While the initial biological profile of this compound may be undefined, its structural motifs are present in compounds active against a wide range of diseases. Future research will focus on screening this compound and its derivatives against diverse biological targets to uncover novel therapeutic applications. nih.govresearchgate.net
A significant breakthrough in a related sulfonylpiperazine compound, MMV291, revealed a novel mechanism of action against Plasmodium falciparum, the parasite responsible for malaria. This compound was found to prevent the invasion of red blood cells by interfering with the dynamics of the actin-1/profilin interaction, a previously unexplored target for antimalarials. plos.orgnih.gov This discovery paves the way for investigating whether this compound or its analogs could modulate actin dynamics in other pathogens or in human diseases characterized by cytoskeletal dysregulation, such as cancer.
Potential therapeutic areas and targets for investigation include:
Infectious Diseases: Building on the antimalarial activity of similar compounds, derivatives could be tested against other parasites like Trypanosoma brucei or various bacterial and fungal strains. plos.orgnih.govresearchgate.net The piperazine scaffold is a known component of many antimicrobial agents. researchgate.net
Oncology: Many kinase inhibitors used in cancer therapy feature a piperazine ring. nih.gov Screening programs could assess the activity of chlorothienylsulfonylpiperazine derivatives against a panel of protein kinases involved in cancer cell proliferation and survival.
Central Nervous System (CNS) Disorders: The piperazine moiety is a classic "privileged scaffold" in CNS drug discovery, found in numerous antipsychotic and antidepressant drugs. nih.gov Derivatives could be evaluated for their ability to modulate neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com
Inflammatory Diseases: Atypical protein kinase C (aPKC) has been identified as a target for related thieno-pyrimidine compounds in controlling inflammation and vascular permeability. nih.gov This suggests that sulfonylpiperazine analogs could be explored for their potential as anti-inflammatory agents by targeting similar signaling pathways. nih.gov
Table 2: Potential Biological Targets for Sulfonylpiperazine Derivatives
| Potential Target Class | Specific Example(s) | Associated Disease Area | Rationale for Investigation |
|---|---|---|---|
| Cytoskeletal Proteins | Actin-1/Profilin plos.orgnih.gov | Malaria, Other Infectious Diseases, Cancer | Demonstrated activity of a sulfonylpiperazine analog against this novel target in Plasmodium falciparum. plos.org |
| Protein Kinases | CDKs, aPKC nih.govnih.gov | Cancer, Inflammatory Disorders | The piperazine scaffold is a common feature in many approved kinase inhibitors. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin, Chemokine Receptors mdpi.comresearchgate.net | CNS Disorders, HIV | Piperazine is a well-established scaffold for GPCR-targeting drugs. researchgate.net |
| Parasitic Enzymes | Rhodesain, Falcipain-2 mdpi.com | Trypanosomiasis, Malaria | The need for new drugs against novel targets in parasitic diseases is urgent. malariaworld.orgmdpi.com |
Advanced Preclinical Research Methodologies and Model Systems
To accurately assess the translational potential of novel this compound derivatives, it is crucial to move beyond traditional preclinical models. Advanced in vitro and in vivo systems that more closely mimic human physiology are needed to improve the prediction of clinical efficacy and safety.
Limitations of traditional models, such as 2D cell cultures and certain animal models, include their inability to fully replicate the complexity of human tissues and diseases, leading to high failure rates in clinical trials. mdpi.commdpi.com
Future preclinical research on this compound series should leverage:
3D Cell Culture Models: These include spheroids and organoids, which are three-dimensional cell aggregates that better replicate the spatial architecture, cell-cell interactions, and microenvironment of human tissues. mdpi.commdpi.com For example, cancer tissue-originated spheroids could be used to test the efficacy of anticancer derivatives in a patient-relevant context. mdpi.com
Organ-on-a-Chip (OOC) Technology: These microfluidic devices, also known as microphysiological systems (MPS), contain living human cells in a continuously perfused microenvironment that simulates the structure and function of human organs. mdpi.commdpi.com OOCs can be used to model barriers like the blood-brain barrier or to assess the absorption, metabolism, and potential toxicity of drug candidates on interconnected organ systems. mdpi.commdpi.com
Humanized Animal Models: Genetically engineered mice, particularly those with a humanized immune system, offer a more accurate platform for studying immune responses, infectious diseases, and the efficacy of immunomodulatory drugs. mdpi.com
Table 3: Comparison of Preclinical Models for Evaluating Sulfonylpiperazine Derivatives
| Model System | Description | Advantages for Sulfonylpiperazine Research | Limitations |
|---|---|---|---|
| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | High-throughput screening, low cost. | Poorly mimics in vivo environment, lacks tissue architecture. mdpi.com |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates. mdpi.com | Better representation of cell-cell interactions, microenvironment, and drug response. mdpi.commdpi.com | Can be complex to maintain, may lack vascularization. |
| Animal Models | In vivo testing in organisms like mice or rats. mdpi.com | Provides data on systemic effects, pharmacokinetics, and toxicology. | Species-specific differences can lead to poor clinical translation. mdpi.com |
| Organ-on-a-Chip (OOC) | Microfluidic devices with human cells simulating organ function. mdpi.commdpi.com | Allows for real-time analysis of human-relevant physiology and drug effects. | Technology is still emerging and can be technically complex. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Sulfonylpiperazines
Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape by accelerating timelines and improving the success rate of identifying viable drug candidates. bpasjournals.comnih.gov These computational tools can be applied throughout the development pipeline for the this compound scaffold.
Key applications of AI/ML include:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, etc.) to identify and validate novel biological targets for which sulfonylpiperazine derivatives might be effective. nih.govmdpi.com
Virtual Screening and Hit Identification: ML models can be trained on existing data to screen virtual libraries containing millions of potential sulfonylpiperazine derivatives, identifying those with the highest probability of being active against a specific target. nih.gov This significantly reduces the time and cost associated with physical screening.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the sulfonylpiperazine scaffold, optimized for desired properties like high potency, selectivity, and low toxicity. mdpi.com
ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds early in the design phase. nih.gov This allows chemists to prioritize the synthesis of molecules with a higher likelihood of success in later preclinical and clinical stages.
The integration of AI and ML offers a powerful strategy to navigate the vast chemical space of possible this compound derivatives, ensuring that research efforts are focused on the most promising candidates for therapeutic development. nih.govmdpi.com
Q & A
Q. What synthetic routes are commonly employed to prepare 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting piperazine with 5-chlorothiophene-2-sulfonyl chloride under anhydrous conditions. Dichloromethane or THF is used as a solvent, with triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored by TLC, and purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Q. How can the purity and identity of this compound be verified?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended).
- Melting Point : Confirm consistency with literature values (e.g., ~198–200°C predicted for related sulfonylpiperazines) .
- Elemental Analysis : Match experimental C, H, N, S, and Cl percentages to theoretical values.
Advanced Research Questions
Q. How can high-resolution mass spectrometry (HRMS) and NMR resolve structural ambiguities in sulfonylpiperazine derivatives?
- Methodological Answer :
- HRMS : Provides exact mass measurements (e.g., [M+H]⁺ ion) to confirm molecular formula (e.g., C₉H₁₀ClN₂O₂S₂ for the target compound). Discrepancies >5 ppm require re-evaluation of synthetic steps .
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example:
- The thienyl protons appear as doublets in δ 6.8–7.2 ppm.
- Piperazine methylenes show splitting patterns dependent on sulfonyl group orientation .
Q. What strategies are effective for analyzing contradictory biological activity data in piperazine derivatives?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations to rule out false positives/negatives.
- SAR Studies : Systematically modify substituents (e.g., replacing the 5-chlorothienyl group with benzodioxane) and compare bioactivity trends. For example, bulky substituents may reduce membrane permeability .
- Computational Modeling : Use molecular docking to predict binding affinities against target proteins (e.g., kinases, GPCRs) and validate with in vitro assays .
Q. What are the challenges in optimizing the pharmacokinetic profile of this compound?
- Methodological Answer :
- LogP Optimization : Adjust lipophilicity via substituent modifications. Chlorothienyl groups typically increase LogP, potentially reducing aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfonyl group hydrolysis). Introduce electron-withdrawing groups to slow degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
